N-(1-methyl-2-phenoxyethyl)methanesulfonamide
Overview
Description
N-(1-methyl-2-phenoxyethyl)methanesulfonamide is a useful research compound. Its molecular formula is C10H15NO3S and its molecular weight is 229.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 229.07726451 g/mol and the complexity rating of the compound is 265. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activity
One application involves the synthesis of sulfonamide derivatives and their complexes with nickel(II) and cobalt(II), which have been investigated for their antibacterial activities. These compounds have shown significant activity against both gram-positive and gram-negative bacteria, indicating potential utility in developing new antibacterial agents (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).
Crystal Structure and Supramolecular Assembly
Another study focused on the structural analysis of nimesulide triazole derivatives, closely related to N-(1-methyl-2-phenoxyethyl)methanesulfonamide. This research revealed insights into the nature of intermolecular interactions within these compounds, contributing to our understanding of their potential as therapeutic agents (Dey, Ghosh, Mareddy, Anireddy, Pal, & Mukherjee, 2015).
Potassium Channel Blocking Activity
The synthesis and testing of (4-methanesulfonamidophenoxy)propanolamines as potential class III antiarrhythmic agents demonstrated their ability to block the channel conducting the delayed rectified potassium current. This property suggests potential applications in the development of new antiarrhythmic drugs (Connors, Dennis, Gill, & Terrar, 1991).
Voltammetric Analysis in Pharmaceuticals
Voltammetric studies on nimesulide, a compound structurally similar to this compound, have led to the development of new methods for its determination in pharmaceutical dosage forms. These techniques provide accurate and precise ways to measure the presence of nimesulide, highlighting the importance of electroanalytical methods in drug analysis (Álvarez-Lueje, Vásquez, Núñez-Vergara, & Squella, 1997).
Microbial Metabolism
Research into the microbial metabolism of methanesulfonic acid, a key structural component of this compound, explores its role in the biogeochemical cycling of sulfur. This study provides insights into how diverse aerobic bacteria utilize methanesulfonate as a sulfur source, potentially informing bioremediation strategies (Kelly & Murrell, 1999).
Properties
IUPAC Name |
N-(1-phenoxypropan-2-yl)methanesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S/c1-9(11-15(2,12)13)8-14-10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQCHOXMLJXFSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)NS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.